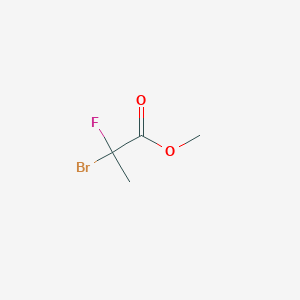
2-氯-5-甲氧基喹啉
描述
2-Chloro-5-methoxyquinoline (CMQ) is a quinoline derivative that has been used in various scientific studies due to its unique properties. CMQ is a colorless liquid with a pungent odor, and it can be synthesized from various sources, including chloroform and methanol. CMQ has been studied for its potential applications in the fields of medicine, biochemistry, and physiology, among others.
科学研究应用
金属离子化学传感器
2-氯-5-甲氧基喹啉衍生物显示出作为金属离子化学传感器的潜力。例如,一项研究描述了一种化合物通过荧光显著增加来选择性地响应Cd²⁺离子而不是其他测试的金属离子。这种化合物可能对测量废水流和食品中的Cd²⁺浓度有用(Prodi et al., 2001)。
抗菌活性
一些2-氯-5-甲氧基喹啉衍生物已被合成并评估其抗菌活性。例如,一项研究报道了从2-氯-5-甲氧基喹啉合成噻唑烷酮衍生物,对不同微生物显示出抗菌和抗真菌活性(Rana et al., 2008)。
喹啉衍生物的合成
2-氯-5-甲氧基喹啉可作为各种喹啉衍生物的合成前体。一项研究重点介绍了从2-氯喹啉-3-甲醛合成新型2-氯喹啉-3-基酯衍生物,进一步评估其抗菌活性(Tabassum et al., 2014)。
微管聚合抑制剂
2-氯-5-甲氧基喹啉衍生物已被探索其作为微管聚合抑制剂的潜力,针对癌症治疗中的秋水仙碱位点。一项研究描述了设计和合成新型化合物,对各种癌细胞系表现出高细胞毒活性(Chou et al., 2010)。
荧光探针
2-氯-5-甲氧基喹啉衍生物可以作为荧光探针。一项研究合成了基于6-甲氧基喹啉的新型荧光Zn²⁺探针,展示了对Zn²⁺离子的高选择性和强荧光响应(Zhao et al., 2011)。
作用机制
Target of Action
It’s worth noting that quinoline derivatives, such as chloroquine, are known to target heme polymerase in malarial trophozoites .
Mode of Action
Chloroquine, a related compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, killing the parasite .
Biochemical Pathways
For instance, Chloroquine is known to affect the heme biosynthesis pathway .
Pharmacokinetics
It’s known that the compound has a molecular weight of 19363 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Related compounds like chloroquine are known to cause the accumulation of toxic heme in malarial parasites, leading to their death .
Action Environment
For instance, PM2.5 pollution has been found to exacerbate health inequalities, indicating that environmental factors can influence the health impacts of certain compounds .
生化分析
Biochemical Properties
2-Chloro-5-methoxyquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain histone methyltransferases, such as Enhancer of Zeste Homologue 2 (EZH2), which is involved in the methylation of histone H3 at lysine 27 (H3K27me3). This interaction leads to the repression of target gene expression, which can have downstream effects on cellular processes
Cellular Effects
The effects of 2-Chloro-5-methoxyquinoline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of EZH2 by 2-Chloro-5-methoxyquinoline leads to a decrease in global H3K27me3 levels, which can result in the reactivation of tumor suppressor genes and inhibition of cancer cell proliferation
Molecular Mechanism
At the molecular level, 2-Chloro-5-methoxyquinoline exerts its effects through specific binding interactions with biomolecules. Its inhibition of EZH2 is a key mechanism, where it binds to the enzyme’s active site, preventing the methylation of histone H3. This inhibition leads to changes in gene expression, particularly the reactivation of genes that were previously repressed by H3K27me3 . Additionally, 2-Chloro-5-methoxyquinoline may interact with other enzymes and proteins, influencing their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-5-methoxyquinoline in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that 2-Chloro-5-methoxyquinoline is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function, particularly in in vitro and in vivo studies, are still being explored. Preliminary findings suggest that prolonged exposure to 2-Chloro-5-methoxyquinoline can lead to sustained inhibition of EZH2 and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Chloro-5-methoxyquinoline vary with different dosages in animal models. At lower doses, it effectively inhibits EZH2 activity without causing significant toxicity . At higher doses, 2-Chloro-5-methoxyquinoline may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
2-Chloro-5-methoxyquinoline is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites may have different biological activities and contribute to the overall effects of 2-Chloro-5-methoxyquinoline .
Transport and Distribution
The transport and distribution of 2-Chloro-5-methoxyquinoline within cells and tissues are mediated by specific transporters and binding proteins. It is known to be transported across cell membranes by organic anion-transporting polypeptides (OATPs) and distributed to various tissues, including the liver, kidneys, and lungs . The localization and accumulation of 2-Chloro-5-methoxyquinoline in these tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-Chloro-5-methoxyquinoline is critical for its activity and function. It is primarily localized in the nucleus, where it interacts with chromatin and exerts its effects on gene expression .
属性
IUPAC Name |
2-chloro-5-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-4-2-3-8-7(9)5-6-10(11)12-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMDJXKHEUGSIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452114 | |
| Record name | 2-Chloro-5-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160893-07-2 | |
| Record name | 2-Chloro-5-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

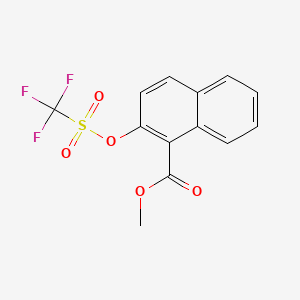
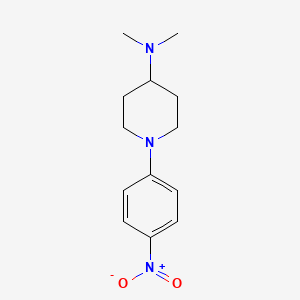
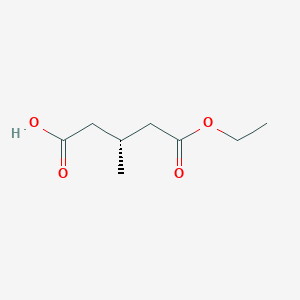

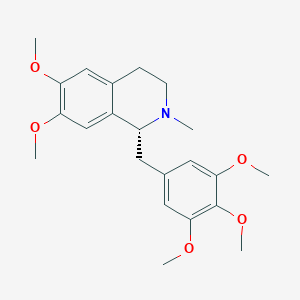

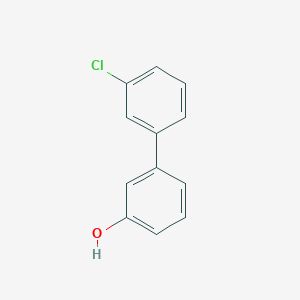
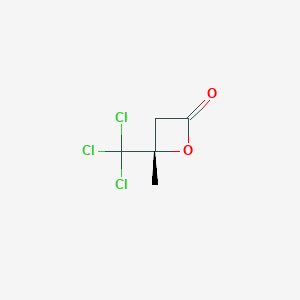
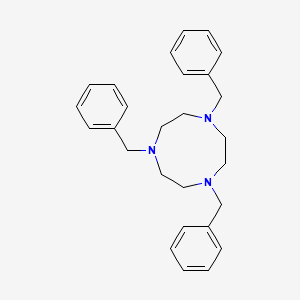
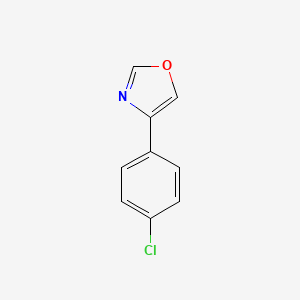
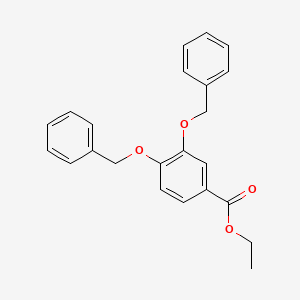
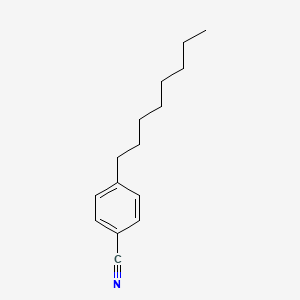
![7H-Cyclopenta[b]pyridine](/img/structure/B1599672.png)
